molecular formula C11H14F2O B7939661 1-(3,4-Difluorophenyl)-2-pentanol

1-(3,4-Difluorophenyl)-2-pentanol

Cat. No.: B7939661
M. Wt: 200.22 g/mol
InChI Key: KLYINYNDMSXADA-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-pentanol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-pentanol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalytic methods, such as employing ketoreductases, has also been explored to achieve enantioselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted phenyl derivatives .

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-pentanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-pentanol
  • 1-(3,4-Difluorophenyl)-3-pentanol
  • 1-(3,4-Difluorophenyl)-2-butanol

Comparison: 1-(3,4-Difluorophenyl)-2-pentanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for targeted applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYINYNDMSXADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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